1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine is a complex organic compound featuring a triazolopyrimidine core with various substituents, including chlorodifluoromethyl and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the chlorodifluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated groups. Common reagents include sodium hydride and potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core and the halogenated substituents allows it to bind to these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine substituents.
Triazolopyrimidines: Compounds with a similar core structure but different substituents.
This compound’s distinct structure makes it a valuable subject for further research and development in various scientific fields.
Biologische Aktivität
The compound 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H11ClF5N3O2S
- Molecular Weight : 487.83 g/mol
- CAS Number : 685107-54-4
The biological activity of this compound is primarily attributed to its structural components, which include a triazolo-pyrimidine core and a phenylpiperazine moiety. These features are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
1. Antimycobacterial Activity
Recent studies have evaluated the antimycobacterial activity of related compounds. For instance, derivatives of the triazolo-pyrimidine structure exhibited significant activity against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:
Compound | MIC (mg/L) | Strain |
---|---|---|
Compound A | 0.5 | H37Rv |
Compound B | 1.0 | Erdman |
Rifampicin | 0.03 | H37Rv |
Isoniazid | 0.016 | H37Rv |
These findings suggest that modifications to the triazolo-pyrimidine structure can enhance antimycobacterial activity .
2. Anticonvulsant Activity
Another area of research has focused on the anticonvulsant properties of phenylpiperazine derivatives. In animal models, certain compounds demonstrated protective effects against seizures induced by maximal electroshock (MES). The results indicated that:
- The highest anticonvulsant activity was observed with compounds containing fluorinated groups.
- Compounds showed varying degrees of protection based on their lipophilicity and structural modifications.
For example, a compound with a similar structure showed a protective effect at doses of 100 mg/kg and 300 mg/kg .
3. Antidiabetic Activity
The compound's structural analogs have also been tested for antidiabetic properties. In vitro assays demonstrated that certain derivatives inhibited alpha-amylase and PTP-1B enzymes, which are critical in carbohydrate metabolism:
Concentration (μM/mL) | % Inhibition (Alpha-Amylase) |
---|---|
500 | 78.85 |
250 | 73.08 |
125 | 68.90 |
62.5 | 62.28 |
31.25 | 58.47 |
The IC50 value for one such derivative was found to be significantly lower than that of standard drugs like acarbose, indicating promising antidiabetic potential .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- Antimycobacterial Screening : A study assessed various derivatives against Mtb strains and found that specific modifications enhanced activity significantly.
- Anticonvulsant Efficacy : Research demonstrated that certain derivatives provided effective seizure protection in animal models, suggesting their potential as antiepileptic drugs.
- Diabetes Management : Compounds were shown to effectively inhibit key enzymes involved in glucose metabolism, presenting opportunities for developing new antidiabetic therapies.
Eigenschaften
IUPAC Name |
7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNVPDQQWMOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.